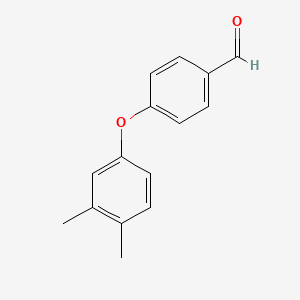

4-(3,4-Dimethylphenoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3,4-Dimethylphenoxy)benzaldehyde” is an organic compound with a molecular formula of C15H14O2 . It is a solid at room temperature . The IUPAC name for this compound is 4-(3,4-dimethylphenoxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure of “4-(3,4-Dimethylphenoxy)benzaldehyde” is represented by the InChI code1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 . This indicates that the compound consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis

“4-(3,4-Dimethylphenoxy)benzaldehyde” has a molecular weight of 226.27 . It is a solid at room temperature .Scientific Research Applications

Chemical Properties and Identification

“4-(3,4-Dimethylphenoxy)benzaldehyde” is a chemical compound with the CAS Number: 893723-95-0 and a molecular weight of 226.27 . Its linear formula is C15 H14 O2 .

Use in Mercury Detection

A study has shown that a flow injection analysis (FIA) incorporating a thiosemicarbazone-based coated wire electrode (CWE) was developed for the determination of mercury (II). This method used a 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min −1 as optimum parameters .

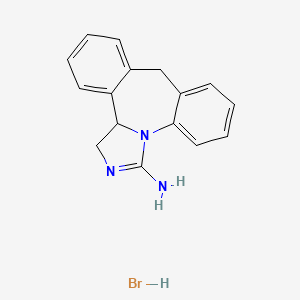

Preparation of Stable Hemiaminals

There is a novel application of 4-amino-3,5-dimethyl-1,2,4-triazole in the preparation of stable hemiaminals . The effects of temperature, solvent, structure, and concentration of the reagents on the product yields and stability are considered .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-(3,4-Dimethylphenoxy)benzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

4-(3,4-Dimethylphenoxy)benzaldehyde acts by disrupting the cellular antioxidation systems of fungi . It is a redox-active compound that can destabilize cellular redox homeostasis . This disruption leads to an increase in oxidative stress within the cell, which can inhibit microbial growth .

Biochemical Pathways

The compound affects the biochemical pathways related to cellular antioxidation . By disrupting these pathways, it increases oxidative stress within the cell . This can lead to damage to cellular components and inhibit the growth of the fungi .

Result of Action

The result of the action of 4-(3,4-Dimethylphenoxy)benzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and increasing oxidative stress, it can cause damage to cellular components, inhibiting the growth and proliferation of the fungi .

properties

IUPAC Name |

4-(3,4-dimethylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEQYFHOJSJFCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406273 |

Source

|

| Record name | 4-(3,4-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylphenoxy)benzaldehyde | |

CAS RN |

893723-95-0 |

Source

|

| Record name | 4-(3,4-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)